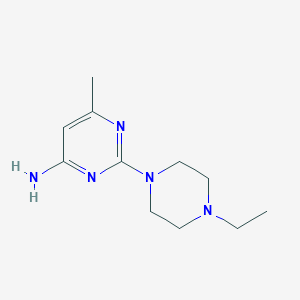

2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine

CAS No.:

Cat. No.: VC19819536

Molecular Formula: C11H19N5

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N5 |

|---|---|

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | 2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-13-9(2)8-10(12)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14) |

| Standard InChI Key | AKMBLTKZTVKROS-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCN(CC1)C2=NC(=CC(=N2)N)C |

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure includes:

-

Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Ethylpiperazine substituent: A piperazine ring (six-membered, two nitrogen atoms) linked via an ethyl group to the pyrimidine’s position 2.

-

Methyl group: At position 6 of the pyrimidine ring, contributing to steric effects and electronic interactions.

Key Identifiers

| Parameter | Value/Description | Source |

|---|---|---|

| IUPAC Name | 2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine | |

| SMILES | CCN1CCN(CC1)C2=NC(=CC(=N2)N)C | |

| InChIKey | AKMBLTKZTVKROS-UHFFFAOYSA-N | |

| PubChem CID | 56724714 |

Biological Activity and Applications

| Compound | Target Parasite | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-AQ-Py hybrids | P. falciparum D6 | 5-fold > CQ | |

| P. falciparum W2 | 53-fold > CQ |

These hybrids bind to heme or inhibit Pf-DHFR-TS, suggesting potential mechanisms for similar compounds .

ADME and Pharmacokinetic Properties

Predicted ADME properties for related compounds include:

| Property | Prediction | Relevance |

|---|---|---|

| Oral Bioavailability | Moderate (pKa ~9.92) | |

| Metabolism | Hepatic (CYP450 enzymes) | |

| Solubility | Enhanced by ethylpiperazine |

These predictions suggest potential for systemic administration, though experimental validation is needed .

Comparative Analysis with Analogues

Structural Variants

| Compound | Key Feature | Biological Target |

|---|---|---|

| 6-(4-Ethylpiperazin-1-yl)-2-methyl-N-(5-(pyridin-4-yl)thiazol-2-yl)pyrimidin-4-amine | Thiazole-pyridine linkage | Kinase inhibition |

| 2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine | Simplified pyrimidine core | Hypothetical DHFR-TS |

Activity Comparison

| Compound | IC₅₀ (μM) vs. P. falciparum | Selectivity Index |

|---|---|---|

| 7i (4-AQ-Py hybrid) | 0.2 (D6 strain) | >1000 |

| 2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine | Not reported | Hypothetical |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume